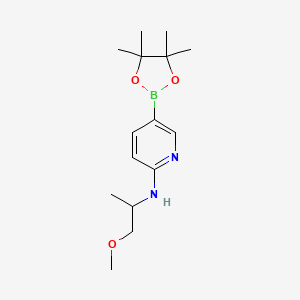

N-(1-methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-(1-Methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 2490666-16-3) is a boronate ester-containing pyridine derivative with a molecular formula of C₁₅H₂₅BN₂O₃ and a molecular weight of 292.19 g/mol . It features a pyridin-2-amine core substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a 1-methoxypropan-2-ylamine moiety. The compound is synthesized via palladium-catalyzed cross-coupling reactions, often involving Suzuki-Miyaura coupling, as demonstrated in analogous syntheses (e.g., and ). Its primary application lies in medicinal chemistry as a key intermediate for constructing biaryl systems via boron-mediated cross-coupling reactions .

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3/c1-11(10-19-6)18-13-8-7-12(9-17-13)16-20-14(2,3)15(4,5)21-16/h7-9,11H,10H2,1-6H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKDFIFHZBBECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(C)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methoxypropan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, with CAS number 2490666-16-3, is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological applications. This compound incorporates a pyridine ring and a dioxaborolane moiety, which are known for their reactivity in various chemical reactions, particularly in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 292.18 g/mol. Its structure allows it to participate in significant chemical transformations, making it a candidate for various biological studies.

| Property | Value |

|---|---|

| CAS Number | 2490666-16-3 |

| Molecular Formula | C15H25BN2O3 |

| Molecular Weight | 292.18 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily linked to its ability to interact with molecular targets involved in various cellular processes. The dioxaborolane component is particularly significant in facilitating reactions such as the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in medicinal chemistry.

Inhibition of HSP90

Research indicates that compounds similar to this one may act as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. HSP90 inhibitors have been studied for their potential anti-cancer properties due to their role in regulating oncogenic proteins. The structural characteristics of this compound suggest that it could effectively bind to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of client proteins associated with cancer progression .

Anticancer Activity

A study focused on the synthesis and evaluation of HSP90 inhibitors highlighted the potential of compounds with similar structures to exhibit significant anticancer activity. These compounds demonstrated the ability to induce apoptosis in cancer cells through the inhibition of HSP90 activity .

Reactivity and Synthetic Applications

The reactivity profile of this compound has been explored in the context of organic synthesis. The compound's ability to undergo transmetalation reactions positions it as a valuable reagent in creating complex organic molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridin-2-amine derivatives functionalized with tetramethyl-1,3,2-dioxaborolane groups. Below is a systematic comparison with structurally related analogs:

Structural and Functional Group Variations

Reactivity in Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, critical for forming C–C bonds in drug discovery. Reactivity trends:

- Electron-Donating Substituents (e.g., 1-methoxypropan-2-yl in the target compound) stabilize the boronate ester, slowing hydrolysis to the boronic acid and extending shelf life .

- Bulky Substituents (e.g., cyclohexylmethyl in ) may sterically hinder coupling efficiency, requiring optimized catalysts like XPhos Pd G2 ().

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.